molecular formula C11H27N6P B12550054 N,N'-Bis[bis(dimethylamino)methylidene]-P-methylphosphonous diamide CAS No. 157949-98-9

N,N'-Bis[bis(dimethylamino)methylidene]-P-methylphosphonous diamide

Katalognummer: B12550054
CAS-Nummer: 157949-98-9
Molekulargewicht: 274.35 g/mol
InChI-Schlüssel: AGRJQEYVTOHUGG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N’-Bis[bis(dimethylamino)methylidene]-P-methylphosphonous diamide is a chemical compound known for its unique structure and reactivity. It is classified as an aminal and a ditertiary amine, making it a versatile reagent in organic synthesis .

Vorbereitungsmethoden

The synthesis of N,N’-Bis[bis(dimethylamino)methylidene]-P-methylphosphonous diamide typically involves the reaction of dimethylamine with formaldehyde. The reaction proceeds as follows: [ 2 (CH_3)_2NH + CH_2O \rightarrow [(CH_3)_2N]_2CH_2 + H_2O ] This reaction is catalyzed by strong, anhydrous acids . Industrial production methods often utilize similar reaction conditions but may involve additional purification steps to ensure the compound’s purity.

Analyse Chemischer Reaktionen

N,N’-Bis[bis(dimethylamino)methylidene]-P-methylphosphonous diamide undergoes various chemical reactions, including:

Wirkmechanismus

The mechanism of action of N,N’-Bis[bis(dimethylamino)methylidene]-P-methylphosphonous diamide involves its role as a reagent in aminomethylation reactions. The reaction is initiated by the addition of a strong, anhydrous acid, leading to the formation of a reactive intermediate that facilitates the aminomethylation process . This intermediate can then react with various substrates to form the desired products.

Vergleich Mit ähnlichen Verbindungen

N,N’-Bis[bis(dimethylamino)methylidene]-P-methylphosphonous diamide is unique due to its structure and reactivity. Similar compounds include:

These comparisons highlight the unique properties and applications of N,N’-Bis[bis(dimethylamino)methylidene]-P-methylphosphonous diamide in various scientific and industrial contexts.

Eigenschaften

CAS-Nummer

157949-98-9

Molekularformel

C11H27N6P

Molekulargewicht

274.35 g/mol

IUPAC-Name

2-[[bis(dimethylamino)methylideneamino]-methylphosphanyl]-1,1,3,3-tetramethylguanidine

InChI

InChI=1S/C11H27N6P/c1-14(2)10(15(3)4)12-18(9)13-11(16(5)6)17(7)8/h1-9H3

InChI-Schlüssel

AGRJQEYVTOHUGG-UHFFFAOYSA-N

Kanonische SMILES

CN(C)C(=NP(C)N=C(N(C)C)N(C)C)N(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.